Product packaging for 7,8-Difluoroquinazolin-4(3H)-one(Cat. No.:CAS No. 1566557-04-7)

7,8-Difluoroquinazolin-4(3H)-one

Cat. No.: B2876903
CAS No.: 1566557-04-7
M. Wt: 182.13
InChI Key: QTATUHWBKZVCHU-UHFFFAOYSA-N
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Description

7,8-Difluoroquinazolin-4(3H)-one is a synthetically versatile organic compound belonging to the 4(3H)-quinazolinone chemical class, recognized in medicinal chemistry as a privileged scaffold for drug discovery . This specific difluoro-substituted derivative serves as a key synthetic intermediate for constructing novel molecules with potential biological activity. Recent structure-activity relationship (SAR) studies on related 2-(amino)quinazolin-4(3H)-one analogs have demonstrated that the introduction of fluorine atoms, particularly the 6,7-difluoro substitution pattern, is a critical structural feature conferring potent antistaphylococcal activity . This makes this compound a highly valuable building block for synthesizing new antibacterial agents to combat methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens . Beyond its antimicrobial applications, the 4(3H)-quinazolinone core is a well-established pharmacophore in anticancer research . Derivatives can be designed to function as type II kinase inhibitors, targeting key oncogenic drivers by occupying the hinge region of kinase targets and forming stabilizing hydrogen bonds within the ATP-binding pocket . This compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2N2O B2876903 7,8-Difluoroquinazolin-4(3H)-one CAS No. 1566557-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTATUHWBKZVCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 7,8 Difluoroquinazolin 4 3h One and Its Derivatives

Overview of Synthetic Approaches to Quinazolin-4(3H)-ones

The construction of the quinazolin-4(3H)-one scaffold can be achieved through several strategic pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Condensation Reactions with Anthranilic Acid Derivatives

A foundational and widely employed method for synthesizing quinazolin-4(3H)-ones involves the condensation of anthranilic acid or its derivatives with various reagents. uob.edu.lyijprajournal.comresearchgate.net This approach is valued for its directness and the ready availability of starting materials. nih.gov

One of the earliest and most fundamental methods is the Niementowski synthesis, where anthranilic acid is heated with an excess of formamide (B127407) to yield 4-(3H)-quinazolinone. uob.edu.lybu.edu.eg Modifications to this reaction, including the use of microwave irradiation, have been developed to improve yields and shorten reaction times. bu.edu.eg

A common variation involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with an amine or ammonia (B1221849) to furnish the desired 3-substituted or unsubstituted quinazolin-4(3H)-one. nih.govresearchgate.net The reaction of anthranilic acid derivatives with orthoesters and amines in a one-pot, three-component fashion is another efficient route. ijprajournal.comresearchgate.net This method can be catalyzed by various agents, including Brønsted acidic ionic liquids, strontium chloride hexahydrate, and heteropolyacids under microwave irradiation, often proceeding under solvent-free conditions and offering excellent yields. ijprajournal.comresearchgate.netresearchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions represent a versatile strategy for the synthesis of quinazolin-4(3H)-ones. These reactions typically involve the formation of the heterocyclic ring in a single step from acyclic precursors.

A prominent example is the reaction of 2-aminobenzamides with aldehydes or orthoesters. ijprajournal.comresearchgate.net This method can proceed without the need for a catalyst, particularly when using orthoesters in the absence of a solvent. ijprajournal.com The cyclocondensation of anthranilamides with various orthoformates on solid supports has also been reported, allowing for the introduction of diverse substituents at the 2-position under mild acidic conditions. researchgate.net Furthermore, microwave-assisted cyclocondensation of anthranilic acid, amines, and orthoesters or formic acid, often catalyzed by heteropolyacids, provides a rapid and high-yielding route to 3-substituted quinazolin-4(3H)-ones. researchgate.netresearchgate.net

Oxidative Cyclization Methods

Oxidative cyclization has emerged as a powerful tool for the synthesis of quinazolin-4(3H)-ones, often proceeding under mild conditions and utilizing readily available starting materials. These methods typically involve the formation of a C-N or C-C bond coupled with an oxidation step to generate the aromatic quinazolinone ring.

One such approach involves the tert-butyl hydroperoxide (TBHP)/K₃PO₄-promoted oxidative cyclization of isatins with amidine hydrochlorides at room temperature. organic-chemistry.org This method allows for the synthesis of a variety of functionalized quinazolin-4(3H)-ones and, in the absence of the amidine, leads to the formation of tryptanthrins. organic-chemistry.org Another strategy employs the PIFA (bis(trifluoroacetoxy)iodobenzene)-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to produce pyrrolo[1,2-a]quinazolin-5(1H)-ones. d-nb.infobeilstein-journals.org Additionally, aerobic oxidative cyclization of o-aminobenzamides with aldehydes, catalyzed by systems like laccase/DDQ, offers an environmentally friendly route using air or oxygen as the oxidant. researchgate.net

Transition Metal-Catalyzed Reactions

Transition-metal catalysis has significantly advanced the synthesis of quinazolin-4(3H)-ones, enabling novel bond formations and expanding the accessible chemical space. uob.edu.lynih.govnih.gov These reactions often exhibit high efficiency, selectivity, and functional group tolerance. nih.gov

Copper-catalyzed reactions are particularly prevalent. For instance, the coupling of N-substituted o-bromobenzamides with formamide, catalyzed by CuI/4-hydroxy-l-proline, yields 3-substituted quinazolinones. organic-chemistry.org Another copper-catalyzed approach involves the imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates with amines. organic-chemistry.org Palladium catalysis has also been utilized in the oxidative three-component coupling of N-substituted anthranilamides with isocyanides and arylboronic acids to afford 2,3-disubstituted quinazolinones. organic-chemistry.org Iron-catalyzed methods, such as the reaction of 2-aminobenzamides with various coupling partners, provide a more sustainable alternative. frontiersin.org

Specific Synthesis of 7,8-Difluoroquinazolin-4(3H)-one and its Precursors

The synthesis of the specifically substituted this compound primarily relies on the availability of the corresponding fluorinated anthranilic acid precursor.

Preparation from 2-Amino-3,4-difluorobenzoic Acid

The key starting material for the synthesis of this compound is 2-Amino-3,4-difluorobenzoic acid. google.com This precursor contains the necessary fluorine atoms at the desired positions on the benzene (B151609) ring.

A documented method for the synthesis of this compound involves the reaction of 2-Amino-3,4-difluorobenzoic acid with chloroformamidine (B3279071) hydrochloride. google.com In a specific procedure, these two reactants are heated together in a sealed tube at 165°C in the presence of dimethylsulfone and sulfolane (B150427). google.com The resulting solid product is then isolated and purified. google.com

The following table summarizes a synthetic protocol for this compound:

Starting MaterialReagentsReaction ConditionsProduct
2-Amino-3,4-difluorobenzoic acidChloroformamidine hydrochloride, Dimethylsulfone, SulfolaneSealed tube, 165°C, 2 hoursThis compound

This method highlights a direct approach to constructing the difluorinated quinazolinone core from the appropriately substituted anthranilic acid.

One-Pot Synthesis Approaches

One-pot synthesis represents an efficient strategy for assembling quinazolinone cores, minimizing waste and simplifying procedures by combining multiple reaction steps without isolating intermediates. A prominent one-pot method for synthesizing quinazolin-4(3H)-ones and their dihydro precursors involves the condensation of an isatoic anhydride, an amine or ammonium (B1175870) acetate (B1210297), and an aldehyde. thieme-connect.comresearchgate.net This approach is often facilitated by a catalyst to drive the reaction to completion with high selectivity. thieme-connect.comresearchgate.net While many reported methods focus on the general quinazolinone structure, these principles are applicable to fluorinated analogues. For instance, a three-component reaction of isatoic anhydrides, ammonium acetate, and aldehydes can be performed in a single vessel to yield the desired quinazolinone derivatives. researchgate.netresearchgate.net The choice of solvent and catalyst is critical in these reactions, influencing both the reaction rate and the final product structure. thieme-connect.com

Catalytic Systems and Reaction Conditions

The synthesis of quinazolinones is often enhanced by specific catalytic systems and reaction conditions designed to improve yield, reduce reaction times, and promote environmentally friendly processes.

Gallium(III) Triflate Catalysis

Gallium(III) triflate (Ga(OTf)₃) has been identified as a highly effective Lewis acid catalyst for the one-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones. thieme-connect.comthieme-connect.com This method involves the reaction of isatoic anhydrides, aldehydes, and amines or ammonium acetate. thieme-connect.com The catalyst, used in small quantities (e.g., 1 mol%), efficiently promotes the reaction under mild conditions. researchgate.net A key advantage of Ga(OTf)₃ is its reusability; it can be recovered and reused multiple times without a significant loss of catalytic activity. thieme-connect.com The choice of solvent plays a crucial role in determining the product; for example, using ethanol (B145695) as a solvent typically yields 2,3-dihydroquinazolin-4(1H)-ones, whereas dimethyl sulfoxide (B87167) (DMSO) can act as a mild oxidant to produce quinazolin-4(3H)-ones directly. thieme-connect.comthieme-connect.com

Ionic Liquid Systems for Eco-Friendly Synthesis

In the pursuit of green chemistry, ionic liquids (ILs) have been employed as environmentally benign solvents for quinazolinone synthesis. researchgate.netfluoromart.com These systems offer advantages such as thermal stability and low vapor pressure. An eco-friendly approach for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of anthranilamides with aldehydes in ionic liquids or ionic liquid-water solvent systems, often without the need for an additional catalyst. researchgate.netfluoromart.com A one-pot, three-component reaction of isatoic anhydrides, ammonium acetate, and aldehydes in these green solvent systems has also been shown to produce high yields. fluoromart.com Furthermore, ionic liquid-supported synthesis, where the starting material is bound to the ionic liquid, can be combined with microwave irradiation to accelerate reactions and simplify the workup process, leading to high-purity products. nih.gov

Low-Valent Titanium Reagents

Low-valent titanium reagents, typically generated from a TiCl₄/Zn system, are powerful tools for reductive cyclization reactions in the synthesis of quinazoline (B50416) derivatives. acs.orgiucr.orgthieme-connect.com This methodology is particularly useful for synthesizing dihydroquinazolin-4(3H)-ones from o-nitrobenzamides and aromatic aldehydes. fluoromart.com The low-valent titanium mediates the key cyclization step. acs.org This approach has been used to prepare a variety of quinazolines and related fused heterocyclic systems, offering good yields and the convenience of readily accessible starting materials. fluoromart.comiucr.orgthieme-connect.com

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing quinazolinone derivatives. scispace.comsmolecule.com This technique significantly reduces reaction times, often from hours to minutes, while improving yields. smolecule.com Microwave irradiation can be applied to various synthetic protocols, including solvent-free reactions, which further enhances the green credentials of the process. scispace.com For example, an efficient synthesis of fluorinated 2-alkylthio-4-aminoquinazolines has been developed using microwave irradiation with basic alumina (B75360) as a solid support, which also acts as a base. acs.orgnih.gov This solid-supported, microwave-assisted protocol demonstrates high energy efficiency, a broad substrate scope, and applicability to gram-scale synthesis. acs.orgnih.gov

Chemical Modifications and Derivatization Strategies of this compound

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules through various chemical modifications and derivatization strategies. These modifications are crucial for exploring the structure-activity relationships of quinazolinone-based compounds.

A common strategy involves modifications at the 2-position of the quinazolinone ring. For instance, 2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one can be prepared from methyl 2-amino-3,4-difluorobenzoate and chloroacetonitrile. googleapis.comgoogle.com This chloromethyl derivative is a versatile intermediate, allowing for the introduction of various nucleophiles at the methylene (B1212753) group to create a library of analogues.

Another point of modification is the introduction of substituents onto the benzene ring or the nitrogen atoms. The fluorine atoms of the 7,8-difluoro derivative can potentially be displaced by strong nucleophiles under specific conditions. For example, an amino group can be introduced by treating a fluorinated quinazoline derivative with an excess of an amine. googleapis.com

The table below summarizes selected derivatization strategies for fluorinated quinazolinones, highlighting the versatility of this scaffold in synthetic chemistry.

Starting MaterialReagents and ConditionsProductReference
Methyl 2-amino-3,4-difluorobenzoateChloroacetonitrile2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one googleapis.com, google.com
Fluorinated quinazoline derivativeExcess amineAmino-substituted quinazolinone googleapis.com
2-Amino-4,5-difluorobenzoic acidFormamide, glacial acetic acid, 125 °C6,7-Difluoroquinazolin-4(1H)-one rsc.org
N-(([1,1'-biphenyl]-4-ylmethyl)carbamoyl)-2,4,5-trifluorobenzamideToluene, reflux1-([1,1'-biphenyl]-4-ylmethyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione uiowa.edu

Introduction of Substituents at Quinazolinone Core Positions

The functionalization of the this compound core is achieved through various synthetic routes that allow for the introduction of substituents at several key positions. The primary methods involve either building the substituted ring system from appropriately chosen precursors or by functionalizing the pre-formed quinazolinone core.

A common strategy begins with a substituted anthranilic acid derivative. For instance, 2-amino-3,4-difluorobenzoic acid serves as a key starting material for the 7,8-difluoro scaffold. google.com This precursor can be cyclized to form the quinazolinone ring. One documented method involves reacting 2-amino-3,4-difluorobenzoic acid with chloroformamidine hydrochloride in dimethylsulfone and sulfolane at high temperatures to yield 2-amino-7,8-difluoroquinazolin-4(3H)-one, thus introducing an amino group at the C-2 position. google.com

Substitution at the C-4 position is typically achieved via an activation step. The carbonyl group at C-4 of the quinazolinone can be converted into a more reactive leaving group, most commonly a chlorine atom. This is often accomplished by treating the quinazolinone with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). esmed.orgresearchgate.netresearchgate.net The resulting 4-chloro-7,8-difluoroquinazoline (B1433627) is a versatile intermediate that readily undergoes nucleophilic substitution with various amines or other nucleophiles to introduce a wide array of substituents at the C-4 position. esmed.org

Direct C-H functionalization represents a more modern and atom-economical approach to introduce substituents. nih.govuni-muenster.de While specific examples for the 7,8-difluoro core are emerging, rhodium-catalyzed C-H activation has been used to functionalize related 2-arylquinazolinones, demonstrating the potential for these methods to be applied to the difluoro derivatives. acs.org These reactions can create new carbon-carbon or carbon-heteroatom bonds directly on the quinazolinone framework.

The table below summarizes key synthetic approaches for introducing substituents onto the difluoroquinazolinone core.

PositionMethodPrecursor/ReagentResulting DerivativeReference
C-2Cyclization2-Amino-3,4-difluorobenzoic acid + Chloroformamidine hydrochloride2-Amino-7,8-difluoroquinazolin-4(3H)-one google.com
C-4Chlorination followed by Nucleophilic SubstitutionThis compound + POCl₃/SOCl₂, then an amine4-Amino-7,8-difluoroquinazoline derivatives esmed.orgresearchgate.netresearchgate.net
C-2CyclizationMethyl 2-amino-3,4-difluorobenzoate + Chloroacetonitrile2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one googleapis.comgoogle.com

Halogenation and Further Fluorination Strategies

The introduction of additional halogen atoms to the this compound core can further modulate its properties. These modifications often serve to create advanced intermediates for more complex molecular architectures.

Stepwise halogenation starting from substituted anthranilic acid derivatives is a traditional and effective approach. smolecule.com For example, the synthesis of 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone involves a multi-step sequence that begins with halogenated precursors. smolecule.com A process to synthesize tert-butyl (S)-4-(7-bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate starts from 1,4-dibromo-2,3-difluorobenzene, highlighting a strategy where the halogen atoms are incorporated early in the synthetic sequence. justia.com

Direct halogenation on the pre-formed quinazolinone ring is also possible. The 4-oxo group can be converted to a 4-chloro group using reagents like POCl₃, often in the presence of a tertiary amine catalyst. researchgate.net This transformation is a key step in creating versatile intermediates for further diversification. For instance, 4-chloro-5,7-difluoroquinazoline (B1423735) is prepared by refluxing 5,7-difluoroquinazolin-4(3H)-one in excess POCl₃. researchgate.net This method is applicable to the 7,8-difluoro isomer as well.

Further fluorination of the quinazolinone ring system is a challenging but valuable transformation. While direct fluorination of the 7,8-difluoro core is not widely documented, related heterocyclic systems have been successfully fluorinated. Polyfluoro benzenedicarbonitriles have been used as starting materials to introduce both fluorine and cyano groups, which can then be elaborated into fluorinated 4-aminoquinazoline derivatives. acs.org

The table below provides examples of halogenation strategies for producing polyhalogenated difluoroquinazolinone derivatives.

Target CompoundStrategyKey Reagents/IntermediatesReference
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinoneMulti-step synthesis from halogenated precursorsHalo-anthranilic acids, strong halogenating agents smolecule.com
4-Chloro-7,8-difluoroquinazoline derivativesOxidative aromatization/chlorination of the quinazolinoneThis compound, POCl₃ or SOCl₂ researchgate.net
tert-Butyl (S)-4-(7-bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylateSynthesis from a polyhalogenated benzene ring1,4-Dibromo-2,3-difluorobenzene justia.com

Incorporation of Heterocyclic Moieties

Attaching heterocyclic rings to the this compound scaffold is a common strategy to expand chemical diversity and explore structure-activity relationships. These moieties can be introduced at various positions, typically C-2, C-3, or C-4.

One of the most straightforward methods involves the condensation of a pre-functionalized quinazolinone with a heterocyclic aldehyde. For example, 2-methyl-6,7-difluoro-3-phenyl-3H-quinazolin-4-one can be condensed with heterocyclic aldehydes like pyridin-2-carbaldehyde or thiophen-2-carbaldehyde. scirp.org These reactions, often catalyzed by zinc chloride (ZnCl₂) in acetic anhydride or using sodium acetate in acetic acid, yield derivatives with a vinyl-linked heterocyclic substituent at the C-2 position. scirp.org

Another powerful approach relies on the reactivity of the 2-(chloromethyl)-7,8-difluoroquinazolin-4(3H)-one intermediate. googleapis.comgoogle.com This compound, synthesized from methyl 2-amino-3,4-difluorobenzoate and chloroacetonitrile, possesses a reactive chloromethyl group at the C-2 position. This group is an excellent electrophile for substitution reactions with various nucleophiles, including nitrogen-containing heterocycles, allowing for their direct attachment to the quinazolinone core.

Furthermore, the versatile 4-chloro-7,8-difluoroquinazoline intermediate can be reacted with heterocyclic amines. For example, coupling with a piperazine (B1678402) derivative allows for the incorporation of this six-membered heterocycle at the C-4 position, a strategy frequently employed in drug discovery. google.com

The table below outlines methods for incorporating heterocyclic moieties into the difluoroquinazolinone structure.

Position of IncorporationMethodKey IntermediateHeterocycle IntroducedReference
C-2Condensation Reaction2-Methyl-6,7-difluoroquinazolin-4-onePyridine, Thiophene (via vinyl linker) scirp.org
C-2Nucleophilic Substitution2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-oneVarious N-heterocycles googleapis.comgoogle.com
C-4Nucleophilic Substitution4-Chloro-7,8-difluoroquinazolinePiperazine google.com
C-3Cyclization2-Methyl-3,1-benzoxazin-4-one + Heterocyclic amine (e.g., 2-aminopyridine)Pyridine scirp.org

Biological Activities and Therapeutic Potentials Investigated in Preclinical Research

Anticancer Research

Derivatives of 7,8-difluoroquinazolin-4(3H)-one have demonstrated notable potential in the field of oncology through various mechanisms of action.

Numerous studies have reported the ability of this compound derivatives to inhibit the growth of cancer cells in laboratory settings. For instance, certain derivatives have shown promising anticancer activities with moderate to good results in suppressing cancer cell proliferation. fluoromart.com These findings have been supported by evaluations conducted at the National Cancer Institute, which have confirmed the anticancer potential of these compounds. fluoromart.com

The cytotoxic effects of these compounds have been observed across a range of human tumor cell lines. Research has shown that derivatives of 2-alkylthio-4-aminoquinazoline, which can be derived from a difluoroanthranilic acid precursor, exhibit significant antitumor activity. acs.org Specifically, certain compounds were found to be more potent than the conventional chemotherapy drug cisplatin (B142131) against cell lines such as HCT116 (colon adenocarcinoma), HT29 (colon adenocarcinoma), SGC-7901 (gastric cancer), and A549 (lung adenocarcinoma). acs.org This broad-spectrum activity highlights the potential of the 7,8-difluoroquinazoline scaffold in targeting a variety of cancers. nih.gov

Table 1: In Vitro Anticancer Activity of Selected 2-Alkylthio-4-aminoquinazoline Derivatives

Compound HCT116 (IC₅₀, μM) HT29 (IC₅₀, μM) SGC-7901 (IC₅₀, μM) A549 (IC₅₀, μM) HepG2 (IC₅₀, μM)
3e <9.44 <9.44 <9.44 <9.44 <9.44
3f More active than cisplatin More active than cisplatin More active than cisplatin - -
3g More active than cisplatin More active than cisplatin More active than cisplatin More active than cisplatin -
3h More active than cisplatin More active than cisplatin More active than cisplatin More active than cisplatin -
3j More active than cisplatin More active than cisplatin More active than cisplatin More active than cisplatin -
3k More active than cisplatin - More active than cisplatin - -
3l More active than cisplatin More active than cisplatin More active than cisplatin More active than cisplatin -
3n More active than cisplatin - More active than cisplatin - -
3q More active than cisplatin More active than cisplatin More active than cisplatin - -
3w More active than cisplatin More active than cisplatin - More active than cisplatin More active than cisplatin
3x More active than cisplatin More active than cisplatin More active than cisplatin More active than cisplatin More active than cisplatin
Cisplatin (DDP) Reference Reference Reference Reference Reference

Source: ACS Omega acs.org

One of the key mechanisms by which some quinazolinone derivatives exert their anticancer effects is through the disruption of mitosis by interacting with tubulin. nih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. nih.govnih.gov By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the mitotic phase, ultimately leading to apoptotic cell death. oncotarget.com While direct studies on this compound's effect on tubulin are emerging, the broader class of quinazolinones has been shown to interact with the colchicine (B1669291) binding site on tubulin, leading to inhibition of microtubule formation. nih.gov This mechanism is a well-established target for anticancer drugs. nih.govoncotarget.com

Another avenue of anticancer activity for quinazoline-based compounds is the inhibition of topoisomerases. uiowa.edu These enzymes are crucial for managing DNA topology during replication and transcription. uiowa.edunih.gov By inhibiting topoisomerases, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells. uiowa.edu The quinazoline-2,4-dione scaffold, structurally related to this compound, has been investigated for its topoisomerase inhibitory activity, suggesting a potential mechanism for the broader class of quinazolines. uiowa.edu

Recent research has identified Poly(ADP-ribose) polymerase 14 (PARP14) as a promising target in cancer therapy, and quinazolinone derivatives are being explored as inhibitors of this enzyme. google.comgoogleapis.com PARP14 is involved in cellular processes that promote cancer cell survival. googleapis.com A patent for quinazolinones, including a derivative synthesized from 2-amino-3,4-difluorobenzoic acid which would lead to a this compound core, highlights their potential as PARP14 inhibitors for the treatment of cancer. google.com The enzymatic activity of PARP14 has been shown to be necessary for the survival of certain cancer cell lines, making its inhibition a viable therapeutic strategy. googleapis.com

Anti-infective Research

Beyond its anticancer potential, the this compound scaffold has also been investigated for its anti-infective properties. The incorporation of fluorine atoms can enhance the biological activity and pharmacokinetic properties of molecules, making them attractive candidates for antimicrobial drug discovery. acs.org For instance, 2-aminoquinazolin-4(3H)-ones have been identified as a novel class of inhibitors for plasmepsins, which are digestive enzymes in the malaria parasite. fluoromart.com Furthermore, quinazoline (B50416) derivatives have been explored for their potential against various viral infections. google.com The broad-ranging biological activities of quinazolines underscore the versatility of the this compound structure in developing new treatments for infectious diseases. fluoromart.comacs.org

Antimalarial Activity: Plasmepsin Inhibition

Malaria remains a significant global health issue, and the development of drug-resistant Plasmodium falciparum strains necessitates the discovery of new antimalarial drugs. Plasmepsins, a group of aspartic proteases crucial for the malaria parasite's survival, are a key therapeutic target. While specific research on this compound is limited, the broader class of quinazolinones has shown potential as plasmepsin inhibitors.

Antibacterial Properties

The increase in antibiotic-resistant bacteria presents a serious threat to public health, driving the search for new antibacterial agents. Quinazolinone derivatives have demonstrated considerable antibacterial potential. Studies on various substituted quinazolinones have shown significant activity against both Gram-positive and Gram-negative bacteria. Although direct studies on this compound are not extensively detailed, the known ability of fluorine substitution to enhance biological activity suggests it could be a promising area for future research.

Antifungal Applications

Quinazolinone derivatives have also been explored for their potential as antifungal agents. Fungal infections, especially in individuals with compromised immune systems, can be life-threatening, making the development of new antifungal medications a priority. Research has indicated that certain quinazolinone derivatives are effective against various fungal strains. The introduction of fluorine atoms in this compound could potentially boost the antifungal efficacy of the quinazolinone core.

Antiviral Investigations

The search for effective antiviral treatments is ongoing, as viral diseases cause significant morbidity and mortality worldwide. Quinazolinone derivatives have been identified as a class of compounds with potential antiviral properties against a variety of viruses. For example, certain derivatives have shown activity against the tobacco mosaic virus. While specific antiviral studies on this compound are not widely documented, the established antiviral potential of the quinazolinone class makes it a promising scaffold for future drug development.

Anti-inflammatory Research

Inflammation is a key factor in numerous diseases, including arthritis and cardiovascular conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can have adverse effects, prompting the search for safer alternatives. Quinazolinone derivatives have been studied for their anti-inflammatory properties, which are often linked to their ability to inhibit enzymes like cyclooxygenase (COX). The inclusion of fluorine atoms in the quinazolinone structure could enhance its anti-inflammatory effects.

Other Investigated Biological Activities of Quinazolinone Derivatives

The versatility of the quinazolinone scaffold extends to other therapeutic areas beyond its antimicrobial and anti-inflammatory properties.

Anticonvulsant Activity

Epilepsy is a neurological disorder that requires effective anticonvulsant drugs with minimal side effects. Quinazolinone derivatives have been recognized as a promising class of compounds with potential anticonvulsant properties. Studies have indicated that various substituted quinazolinones can display significant anticonvulsant activity in animal models. The specific structure of these derivatives is crucial for their effectiveness.

Antihypertensive Activity

No studies detailing the effects of this compound on animal models of hypertension were found.

Consequently, no data on its mechanism of action related to blood pressure regulation is available.

Antidepressant Activity

No preclinical research was identified that explored the potential of this compound in animal models of depression.

There is no information on its effects on neurotransmitter systems or other biological pathways relevant to depression.

It is important to note that the absence of evidence does not definitively mean the compound lacks these activities, but rather that such properties have not been a subject of published scientific inquiry. Future research may explore these or other potential therapeutic applications of this compound.

Structure Activity Relationship Sar and Rational Design of 7,8 Difluoroquinazolin 4 3h One Derivatives

Elucidation of Key Structural Features for Biological Efficacy

The biological efficacy of 7,8-difluoroquinazolin-4(3H)-one derivatives is determined by several key structural features. The quinazoline (B50416) ring system itself is a privileged scaffold in medicinal chemistry, known to form the basis of many biologically active compounds. thieme-connect.deresearchgate.net The planarity of this heterocyclic system is often crucial for its ability to fit into the active sites of enzymes, particularly the ATP-binding sites of kinases.

Impact of Fluorine Substitution Pattern on Activity

The substitution of hydrogen with fluorine atoms can dramatically alter a molecule's physicochemical and pharmacological properties. mdpi.com In the context of the quinazolinone scaffold, the presence of two fluorine atoms at positions 7 and 8 has a profound impact. Fluorine is highly electronegative and acts as a weak hydrogen bond acceptor. Its incorporation can increase metabolic stability by blocking sites susceptible to oxidative metabolism. ontosight.ai

Influence of Substituents at Various Positions (e.g., C-2, C-4, C-6, C-7)

The biological activity of the this compound core is highly dependent on the nature and position of its substituents. SAR studies have systematically explored these relationships.

C-2 Position: This position is a common site for modification. Introducing a chloromethyl group, as in 2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one, creates a reactive handle for further synthesis of PARP14 inhibitors. googleapis.com In other studies on related fluorinated quinazolines, the introduction of various alkylthio groups at the C-2 position has been shown to modulate anticancer activity. acs.orgnih.gov For instance, in a series of 5,7-difluoro-4-aminoquinazolines, the length and nature of the 2-alkylthio chain significantly influenced cytotoxicity against various cancer cell lines. acs.orgnih.gov

C-4 Position: The C-4 position is critical for interaction with many biological targets. Substitution at this position often involves an amino group, which can be further derivatized. In a patent for 2,4-diaminoquinazoline derivatives, a substituted amino group at the C-4 position of a this compound core is a key feature. google.com The nature of the substituent on this amino group, such as an (R)-configured alkyl chain with a hydroxyl group, is specified to achieve desired activity. google.com The replacement of the 4-oxo group with a 4-anilino (amino-phenyl) group is a well-known strategy for creating potent kinase inhibitors. soton.ac.uk

C-6 and C-7 Positions: While the core of this article is the 7,8-difluoro pattern, it is informative to consider the C-6 and C-7 positions as they are often substituted in other quinazoline-based inhibitors. Halogenation or the introduction of methoxy (B1213986) groups at these positions in the broader quinazoline class has been shown to significantly improve antitumor activity by influencing hydrophobic and electronic interactions. mdpi.comontosight.ai For instance, 6,7-dimethoxy or 6,7-difluoro substitutions are common in EGFR inhibitors. ontosight.aiesmed.org

The following table summarizes the influence of substituents on the activity of fluorinated quinazoline derivatives based on related studies.

Compound SeriesPosition of VariationSubstituent TypeObserved Impact on ActivityReference
2-Alkylthio-5,7-difluoro-4-aminoquinazolinesC-2Short-chain S-alkyl/alkyl ethersGenerally produced higher yields and potent cytotoxicity against colon and gastric cancer cells. acs.org
2-Alkylthio-5,7-difluoro-4-aminoquinazolinesC-2Long-chain S-octylShowed lower activity against HCT116, HT29, and SGC-7901 cells compared to shorter chains. nih.gov
2-Amino-7,8-difluoroquinazolin-4(3H)-one derivativesC-4(R)-amino)hexan-1-olServes as a key building block for further derivatization in potential therapeutic agents. google.com
Quinazolin-4(3H)-one derivativesC-3Amino acids (e.g., L-glutamine)Can form extra hydrogen bonds, leading to higher activity (e.g., against MDA-MBA-231 cell line). mdpi.com

Design Principles for Enhanced Target Interaction

The rational design of more effective this compound derivatives is guided by principles aimed at maximizing interactions with the intended biological target. A primary strategy involves understanding the topology of the target's binding site, which is often a cavity in a protein. epo.org

Design principles include:

Hydrogen Bond Optimization: Introducing or positioning functional groups that can act as hydrogen bond donors or acceptors to form specific bonds with amino acid residues in the target's active site. For example, designing molecules with free amino (NH2) or carboxylic acid (COOH) groups can lead to better binding and enhanced activity. mdpi.com

Exploiting Hydrophobic Pockets: Attaching lipophilic or hydrophobic groups to the quinazoline scaffold can promote favorable interactions with hydrophobic pockets within the binding site, thereby increasing affinity. mdpi.com

Blocking Metabolic Sites: The inclusion of fluorine atoms, as in the 7,8-difluoro pattern, is a deliberate design choice to block metabolically labile positions, thereby increasing the compound's half-life and bioavailability. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

These studies involve several key steps:

Dataset Selection: A group of structurally related quinazolinone analogs with a range of measured biological activities is chosen.

Molecular Alignment: The compounds are structurally aligned based on a common scaffold, such as the quinazolin-4-one core. nih.gov

Model Generation: CoMFA and CoMSIA models are built to establish a mathematical relationship between the 3D steric and electrostatic fields of the molecules and their observed activity.

Model Validation: The predictive power of the models is rigorously tested using internal and external validation methods, with statistical parameters like Q² (cross-validated R²) and R² (non-cross-validated R²) being key indicators of robustness. For quinazoline-4(3H)-one analogs as EGFR inhibitors, robust CoMFA and CoMSIA models have been developed with high R² values of 0.855 and 0.895, respectively. nih.gov

The output of these QSAR studies is often visualized as 3D contour maps. These maps highlight regions around the molecule where, for example, bulky (sterically favorable) groups or electropositive/electronegative groups would likely increase biological activity. This provides invaluable guidance for the rational design of new, more potent inhibitors. nih.govnih.gov

Mechanistic Insights into the Biological Actions of 7,8 Difluoroquinazolin 4 3h One

Interaction with Specific Biological Targets

The biological effects of compounds derived from 7,8-Difluoroquinazolin-4(3H)-one are rooted in their precise interactions with key macromolecules that regulate cellular processes. These interactions include the inhibition of enzymes crucial for disease progression and the modulation of cellular receptors.

Enzyme Inhibition (e.g., Plasmepsins, PARP14, Topoisomerases, Kinases)

Derivatives of the quinazolin-4(3H)-one core are well-documented as inhibitors of several enzyme families. The difluoro-substitution at the 7 and 8 positions can significantly influence the potency and selectivity of these inhibitors.

PARP14 Inhibition: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in fundamental cellular processes like gene expression and DNA damage response. googleapis.com PARP14, in particular, has been identified as a regulator of cellular stress and immune responses. googleapis.comgoogle.com The compound 2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one, a direct derivative of this compound, has been synthesized as an intermediate for creating potent PARP14 inhibitors. googleapis.comgoogle.com These inhibitors are being explored for their therapeutic potential in cancer treatment by targeting the mechanisms that allow cancer cells to survive under stress. googleapis.comgoogle.com The development of such inhibitors, including those based on the this compound scaffold, represents a promising strategy for novel cancer therapeutics. googleapis.comgoogle.com

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA and are critical for DNA replication and cellular maintenance. uiowa.edu The quinazoline-2,4-dione structure, a close analog of quinazolin-4(3H)-one, has been identified as a structural mimic of fluoroquinolones, which are known bacterial type II topoisomerase inhibitors. uiowa.edu Research into quinazoline-2,4-dione derivatives, such as those with a 6,7-difluoro substitution pattern, has been pursued to develop new antibacterial and anticancer agents. uiowa.edu For instance, 1-([1,1'-biphenyl]-4-ylmethyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione has been synthesized and studied for its potential as a topoisomerase inhibitor. uiowa.edu These studies suggest that the broader quinazolinone class, including derivatives of this compound, holds potential for the development of novel topoisomerase inhibitors. uiowa.eduurfu.ru

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The quinazolin-4(3H)-one nucleus is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Derivatives have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and others. nih.govnih.gov For example, certain quinazolin-4(3H)-one derivatives with difluoro substitutions have demonstrated enhanced cytotoxicity and potent enzyme inhibitory activity. nih.gov While specific data on 7,8-difluoro derivatives are part of broader synthetic efforts, the general class is a fertile ground for discovering new kinase inhibitors targeting various cancers. nih.govnih.govnih.gov

Table 1: Examples of Quinazolinone Derivatives and their Enzyme Inhibition Profile

Derivative Class Target Enzyme Biological Context Reference(s)
2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one based compounds PARP14 Cancer Therapeutics googleapis.comgoogle.com
6,7-Difluoroquinazoline-2,4(3H)-diones Topoisomerases Antibacterial, Anticancer uiowa.edu
Difluoro-substituted quinazolin-4(3H)-one esters and hydrazides CDK2, HER2, EGFR, VEGFR2 Cancer Therapeutics nih.gov
4-Anilino-6,7-diethoxyquinazoline EGFR Tyrosine Kinase Cancer Therapeutics nih.gov

Receptor Modulation

In addition to enzyme inhibition, quinazolinone derivatives can modulate the function of cellular receptors. Research has pointed towards the interaction of certain quinazoline-based compounds with receptors involved in immune responses and neurodegenerative diseases. For instance, derivatives of 2,4-diaminoquinazolines have been identified as modulators of Toll-like receptors (TLR) 7 and 8, which are involved in the innate immune response. While direct modulation by this compound is not specified, its structural analogs show significant receptor activity, suggesting a potential area for future investigation.

Microtubule Targeting and Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. nih.gov Disrupting microtubule dynamics is a clinically validated strategy in cancer therapy. nih.gov While direct evidence for this compound is not prominent, related heterocyclic structures and substituted isoquinolinones have been shown to act as microtubule-destabilizing agents. nih.gov For example, a 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one was found to suppress tubulin polymerization by binding to the colchicine-binding pocket, leading to cell cycle arrest and apoptosis. nih.gov This mechanism of action for structurally similar compounds suggests that appropriately substituted 7,8-difluoroquinazolinone derivatives could also be designed to target microtubules. nih.govnih.gov

Cellular Pathway Modulation

By interacting with specific molecular targets, derivatives of this compound can modulate complex cellular pathways, leading to significant cellular outcomes such as cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. The ability to induce cell cycle arrest is a key mechanism for many anticancer agents. nih.gov Small molecule inhibitors of the Bromodomain and Extra-Terminal domain (BET) protein family, which can be based on a quinazolinone scaffold, have been shown to cause early cell cycle arrest and apoptosis in leukemia cell lines. google.com Furthermore, inhibitors of kinases like CDC7 and CDK2, for which quinazolinone derivatives have been developed, are known to mediate cell cycle termination. nih.govnih.gov Specifically, some pyrazino-fused quinazolinone derivatives have been observed to induce cell cycle arrest at the G2 phase. researchgate.net Certain isoquinolinone analogs, which share structural similarities, also cause G2/M cell cycle arrest. nih.gov

Apoptosis Induction

Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Quinazolinone-based compounds have been associated with the induction of apoptosis. For instance, BET inhibitors with a quinazolinone core can trigger apoptosis in cancer cells. google.com Similarly, some pyrazino-fused quinazolinones and isoquinolinone analogs that induce cell cycle arrest also lead to apoptosis. nih.govresearchgate.net Research on fluorinated 2-alkylthio-4-aminoquinazolines has shown that these compounds can trigger apoptosis accompanied by mitochondrial dysfunction. acs.org

Table 2: Cellular Pathway Modulation by Quinazolinone Derivatives

Cellular Process Mediating Target/Compound Class Observed Effect Reference(s)
Cell Cycle Arrest BET Inhibitors (Quinazolinone-based) Early cell cycle arrest google.com
Cell Cycle Arrest Pyrazino-fused quinazolinones G2 phase arrest researchgate.net
Cell Cycle Arrest 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one G2/M phase arrest nih.gov
Apoptosis Induction BET Inhibitors (Quinazolinone-based) Induction of apoptosis google.com
Apoptosis Induction Fluorinated 2-alkylthio-4-aminoquinazolines Apoptosis with mitochondrial dysfunction acs.org

Inflammatory Pathway Suppression

Currently, there is a lack of specific research detailing the direct effects of this compound on inflammatory pathways. However, patent literature suggests that derivatives of this compound may play a role in modulating inflammatory responses. For instance, certain quinazolinone derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase 14 (PARP14). PARP14 is known to be involved in regulating the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Inhibition of PARP14 by related quinazolinone structures has been proposed as a mechanism for treating inflammatory diseases.

Furthermore, other patented quinazolinone derivatives have been explored as inhibitors of Bromodomain and Extra-Terminal (BET) proteins. BET inhibitors are a class of drugs known for their potent anti-inflammatory effects, which are achieved by downregulating the expression of key inflammatory genes.

It is important to emphasize that these findings pertain to derivatives and not to this compound itself. Direct evidence from peer-reviewed studies on its specific anti-inflammatory mechanisms is not currently available.

Investigation of Binding Modes and Interactions

Detailed investigations into the binding modes and specific molecular interactions of this compound with biological targets are not presently found in the public scientific literature. While computational docking studies may have been performed in private or proprietary research settings, such data has not been published for independent scientific review.

For related quinazolinone derivatives, binding modes are typically characterized by their interaction with the ATP-binding pocket of protein kinases or the acetyl-lysine binding pockets of bromodomains. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues within the target protein. However, without specific studies on this compound, any discussion of its binding mode would be purely speculative.

To provide a comprehensive understanding of this compound's biological activity, further research is critically needed to elucidate its specific molecular targets and the precise nature of its binding interactions.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

There is no specific literature detailing DFT calculations for the structural optimization and electronic properties of 7,8-Difluoroquinazolin-4(3H)-one. In principle, DFT would be employed to determine the most stable three-dimensional conformation of the molecule and to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's reactivity and kinetic stability. For related compounds, like derivatives of 5,7-difluoroquinazolin-4(3H)-one, DFT computations have been used to support experimental findings regarding their photophysical and electrochemical properties.

Molecular Docking Simulations for Target Interaction Prediction

Specific molecular docking studies for this compound have not been identified in available research. This technique is typically used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. For example, molecular docking has been performed on various quinazoline (B50416) derivatives to predict their interactions with targets like protein kinases, which are often implicated in cancer. Such simulations help in prioritizing compounds for synthesis and biological testing.

Quantum Chemical Calculations

Detailed quantum chemical calculations specifically for this compound are not readily found. This broad category of calculations, which includes methods like DFT, provides fundamental insights into molecular structure, charge distribution, and spectroscopic properties. For other quinazoline analogs, these calculations have been instrumental in corroborating experimental data, such as NMR and UV-Vis spectra, and in explaining observed biological activities.

Advanced Applications of 7,8 Difluoroquinazolin 4 3h One in Chemical Biology and Material Science

Development of Fluorescent Probes and Bioimaging Agents

Quinazolinone derivatives are recognized for their excellent luminescence properties, biocompatibility, and high efficiency, making them promising candidates for fluorescent probes and bioimaging agents. researchgate.net The incorporation of fluorine atoms, as in 7,8-Difluoroquinazolin-4(3H)-one, can further enhance these properties.

The fluorescence of many quinazolinone derivatives is sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is crucial for the development of environment-sensitive fluorescent probes. Studies on push-pull arylvinyl quinazoline (B50416) derivatives have shown that a large red shift in fluorescence emission maxima occurs with increasing solvent polarity, indicating the formation of an intramolecular charge-separated emitting state. acs.org While specific data on the solvatochromic properties of this compound is not extensively detailed in the available literature, research on analogous fluorinated quinazolinones suggests that the difluoro substitution pattern would likely influence the electron distribution in the molecule and thus its solvatochromic behavior. For instance, the fluorescence quantum yields of some fluorinated quinazolinone derivatives have been observed to be higher than their non-fluorinated counterparts. researchgate.net

A study on various quinazoline chromophores demonstrated that their photophysical properties, including their response to different solvents, are strongly influenced by the nature of the donor and acceptor fragments within the molecule. dntb.gov.ua This suggests that the fluorine atoms at the 7 and 8 positions of the quinazolinone ring in this compound would contribute to its unique solvatochromic signature. The investigation of pyrazine-boron complexes has also highlighted that substitutions on the aromatic ring can induce pronounced solvatochromism in fluorescence spectra. acs.org

The development of fluorescent probes for one-photon and two-photon microscopy is a significant area of research in bioimaging. Two-photon excitation, in particular, offers advantages such as deeper tissue penetration and reduced phototoxicity. rsc.org Quinazolinone derivatives have been explored for such applications. For instance, some quinazolinone-based fluorescent probes exhibit aggregation-induced emission (AIE), a property that is highly beneficial for bioimaging as the fluorescence is turned on in the aggregated state. nih.gov

While direct one-photon and two-photon bioimaging applications of this compound are not explicitly documented, its structural features are pertinent to the design of such probes. The development of fluorophores for bioimaging often involves creating molecules with large Stokes shifts and high quantum yields, properties that have been observed in various quinazolinone derivatives. researchgate.netdntb.gov.ua The synthesis of novel fluorescent probes often utilizes heterocyclic scaffolds like quinazolinone, which can be tailored for specific biological targets. sioc-journal.cn

The sensitivity of their fluorescence to the local environment makes quinazolinone derivatives excellent candidates for environment-sensitive fluorescent dyes. These dyes can be used to probe changes in polarity, viscosity, or the presence of specific analytes in biological systems. The solvatochromic properties discussed earlier are the basis for this application. A quinazolinone-based fluorescent probe, for example, was developed for the selective detection of carbon monoxide, demonstrating a "turn-on" fluorescence response. nih.gov This highlights the potential of the quinazolinone scaffold in creating probes that respond to specific environmental cues. The design of such probes often involves a donor-acceptor structure, where the quinazolinone core can act as the acceptor. rsc.org

Tool Compounds for Enzyme Inhibition and Receptor Modulation Studies

The quinazolinone scaffold is a privileged structure in medicinal chemistry, frequently used in the design of enzyme inhibitors. google.comdntb.gov.ua The 7,8-difluoro substitution pattern can enhance binding affinity and selectivity for specific biological targets.

This compound has been utilized as a key intermediate in the synthesis of potent enzyme inhibitors. Notably, it is a precursor for the synthesis of 2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-one, which is a crucial building block for a class of Poly(ADP-ribose) polymerase 14 (PARP14) inhibitors. google.comgoogleapis.com PARP14 is an enzyme involved in cellular processes like gene expression and stress responses, making it a target for cancer therapy. googleapis.comgoogle.com

The general synthetic scheme for these inhibitors involves the initial preparation of methyl 2-amino-3,4-difluorobenzoate, which is then used to construct the this compound core. google.comgoogleapis.com This core is subsequently functionalized to produce the final active inhibitors.

Intermediate CompoundTarget EnzymeTherapeutic AreaReference
2-(Chloromethyl)-7,8-difluoroquinazolin-4(3H)-onePARP14Cancer google.comgoogleapis.com

Furthermore, the broader class of quinazoline derivatives has been extensively studied as kinase inhibitors. nih.govnih.gov The quinazoline ring often serves as a hinge-binding motif in these inhibitors. While not specific to the 7,8-difluoro isomer, these studies underscore the importance of the quinazolinone scaffold as a versatile tool for developing modulators of enzyme activity. For example, quinazoline-2,4-diones have been investigated as topoisomerase inhibitors. uiowa.edu

Applications in Material Science

The unique electronic and photophysical properties of quinazoline derivatives make them attractive for applications in material science, particularly in the field of organic electronics. researchgate.net The introduction of fluorine atoms can enhance properties such as electron injection and resistance to oxidative degradation, which are beneficial for electronic devices. rsc.org

Fluorinated organic materials, including those with quinazoline structures, are used in the development of organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The fluorine atoms can help in tuning the HOMO and LUMO energy levels of the material, which is crucial for efficient charge transport and emission. rsc.org Arylvinyl-substituted quinazolines have been considered for their potential in nonlinear optical materials. researchgate.net While specific applications of this compound in material science are not widely reported, its fluorinated nature suggests its potential as a building block for advanced materials. The development of efficient blue-emitting materials for OLEDs is a significant challenge, and polyfluorene derivatives are a promising class of materials for this purpose. demokritos.gr The incorporation of fluorinated heterocyclic moieties like this compound could potentially lead to new materials with improved performance.

Role as Antioxidant Additives

Recent research has highlighted the potential of difluoroquinazolinone derivatives as effective antioxidant additives, particularly in lubricating oils. A study focused on the design of novel antioxidant lubricant additives identified a derivative, (E)-3-(4-((3-amino-4-methylphenyl)diazenyl)-5-hydroxy-4H-pyrazol-3-yl)-2-argio-6,7-difluoroquinazolin-4(3H)-one, as having excellent antioxidant properties. While this is a 6,7-difluoro isomer, the findings are highly relevant to the potential applications of this compound.

These additives are designed to replace traditional zinc- and phosphorus-containing antioxidants, which can be harmful to the environment. The study demonstrated that the designed difluoroquinazolinone derivative exhibited a superior antioxidant property, as indicated by a lower total acid number (TAN).

Designed Antioxidant AdditiveAntioxidant Property (KOH/g)Reference
(E)-3-(4-((3-amino-4-methylphenyl)diazenyl)-5-hydroxy-4H-pyrazol-3-yl)-2-argio-6,7-difluoroquinazolin-4(3H)-one3.531295 researchgate.net

The antioxidant mechanism of such compounds involves the decomposition of alkyl peroxide radicals and hydroperoxides into less harmful products, thereby preventing the oxidative degradation of the lubricant. researchgate.net The compact and heterocyclic structure of quinazolinones contributes to their antioxidant and anticorrosive properties.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The advancement of therapeutic agents based on the 7,8-Difluoroquinazolin-4(3H)-one scaffold is intrinsically linked to the development of efficient and versatile synthetic methodologies. While traditional methods often rely on the cyclization of anthranilic acid derivatives, future research is poised to explore more innovative and streamlined pathways.

A key starting material for many syntheses is 2-amino-3,4-difluorobenzoic acid, which can be converted to intermediates like 2-(chloromethyl)-7,8-difluoroquinazolin-4(3H)-one. google.com This highlights the importance of functionalizing the 2-position of the quinazolinone core. Future explorations could focus on metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a diverse range of substituents at various positions on the quinazoline (B50416) ring, a technique already applied to other halogenated quinazolinones. smolecule.com

Design of Advanced Derivatives with Tailored Bioactivity

The 7,8-difluoro substitution pattern provides a unique electronic and steric profile that can be leveraged to design advanced derivatives with highly specific biological activities. The core structure is a known pharmacophore with a broad range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties. smolecule.comresearchgate.net

Future design strategies will likely focus on several key areas:

Targeted Cancer Therapies: Quinazolinones have been identified as potent inhibitors of various kinases and enzymes involved in cancer progression, such as PARP14 and MEK5. google.comduq.edu Advanced derivatives of this compound could be designed to achieve greater selectivity and potency against these targets, potentially leading to more effective and less toxic cancer treatments. Docking studies have been employed to predict the binding of quinazolinone analogs to the active sites of kinases like MEK5, guiding the synthesis of more potent inhibitors. duq.edu

Antimicrobial Agents: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Quinazoline derivatives have shown promise in this area. For instance, creating dimers of quinazoline-2,4-diones has been explored as a strategy to overcome bacterial efflux pumps, a common mechanism of resistance. uiowa.edu Applying this dimerization strategy to the 7,8-difluoro scaffold could yield new antibiotics effective against resistant Gram-positive bacteria.

Anti-inflammatory Drugs: The scaffold has been investigated for its role in modulating inflammatory pathways. For example, derivatives have been designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. arxiv.org Tailoring the this compound structure could lead to new anti-inflammatory agents with improved pharmacological profiles.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of this compound and its derivatives, a profound understanding of their mechanism of action is essential. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govnyu.edu This systems-level perspective can elucidate how these compounds affect cellular networks, identify their primary targets, and uncover potential off-target effects.

For instance, in the context of cancer therapy, transcriptomics of clinical samples can help build mechanistic models of the tumor microenvironment. nih.gov By treating cancer cell lines with a 7,8-difluoroquinazolinone derivative and analyzing the subsequent changes across multiple omics layers, researchers can:

Identify the specific signaling pathways that are perturbed.

Discover novel biomarkers that predict patient response. nih.gov

Understand mechanisms of resistance.

This approach moves beyond a single-target view of drug action, providing a holistic picture that can guide the development of more effective combination therapies and personalized medicine strategies. researchgate.net The use of sophisticated computational methods, including machine learning and deep generative models, is critical for integrating these large, heterogeneous datasets and extracting meaningful biological insights. arxiv.org

Development of Predictive Models for Efficacy and Selectivity

The traditional drug discovery process is often slow and costly. The development and application of predictive computational models can significantly accelerate the identification and optimization of lead compounds. For derivatives of this compound, these models can be used to forecast both efficacy and selectivity before a compound is even synthesized.

Machine learning and artificial intelligence are at the forefront of this effort. Generative active learning algorithms, for example, can explore vast chemical spaces to de novo design novel molecules with high predicted binding affinity for a specific biological target. arxiv.org These models learn from existing data to understand the structure-activity relationships (SAR) and propose new structures with improved properties.

Furthermore, quantitative systems pharmacology (QSP) models can integrate omics data to simulate virtual trials, predicting how a drug will behave in a complex biological system. nih.gov For quinazolinone derivatives, this could involve creating models that predict their efficacy against a panel of cancer cell lines or their selectivity for a specific kinase over others. duq.edu Such predictive power allows researchers to prioritize the most promising candidates for synthesis and experimental testing, making the drug discovery pipeline more efficient and cost-effective.

Expanding Applications in Chemical Biology and Diagnostics

Beyond direct therapeutic applications, the this compound scaffold has significant potential as a tool in chemical biology and diagnostics. The quinazolinone core is known to be a part of molecules that exhibit useful luminescence properties. researchgate.net

This opens up exciting possibilities for developing:

Fluorescent Probes: By attaching appropriate functional groups, the 7,8-difluoroquinazolinone core could be transformed into a fluorescent probe. Such probes could be designed to be sensitive to specific ions, reactive oxygen species, or the cellular microenvironment, allowing for real-time imaging of biological processes. researchgate.net

Bioimaging Agents: The favorable biocompatibility and luminescence of some quinazolinone derivatives make them attractive candidates for in vivo imaging. researchgate.net Derivatives could be developed for two-photon fluorescence microscopy, enabling high-resolution imaging deep within biological tissues.

Diagnostic Tools: As inhibitors of specific enzymes or proteins, radiolabeled versions of potent and selective 7,8-difluoroquinazolinone derivatives could be developed as PET (Positron Emission Tomography) ligands to diagnose diseases or monitor target engagement of therapeutic drugs in patients.

The use of this scaffold as a versatile chemical tool will not only advance our understanding of fundamental biology but also pave the way for new diagnostic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.